molecular formula C20H20O5 B3668213 3-(3,3-dimethyl-2-oxobutoxy)-8-methoxy-6H-benzo[c]chromen-6-one

3-(3,3-dimethyl-2-oxobutoxy)-8-methoxy-6H-benzo[c]chromen-6-one

Cat. No.: B3668213
M. Wt: 340.4 g/mol
InChI Key: TZDUNJUJCBEFLD-UHFFFAOYSA-N
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Description

3-(3,3-dimethyl-2-oxobutoxy)-8-methoxy-6H-benzo[c]chromen-6-one is a complex organic compound with a unique structure that combines a benzo[c]chromen-6-one core with a 3,3-dimethyl-2-oxobutoxy and an 8-methoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-dimethyl-2-oxobutoxy)-8-methoxy-6H-benzo[c]chromen-6-one typically involves multiple steps, starting from readily available precursors

    Synthesis of Benzo[c]chromen-6-one Core: This can be achieved through a cyclization reaction of appropriate starting materials under acidic or basic conditions.

    Introduction of 3,3-dimethyl-2-oxobutoxy Group: This step often involves the use of a suitable alkylating agent in the presence of a base to form the desired ether linkage.

    Introduction of 8-methoxy Group: This can be accomplished through methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-dimethyl-2-oxobutoxy)-8-methoxy-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-(3,3-dimethyl-2-oxobutoxy)-8-methoxy-6H-benzo[c]chromen-6-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(3,3-dimethyl-2-oxobutoxy)-8-methoxy-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,3-dimethyl-2-oxobutoxy)-4-methyl-6H-benzo[c]chromen-6-one
  • 3-(3,3-dimethyl-2-oxobutoxy)-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Uniqueness

3-(3,3-dimethyl-2-oxobutoxy)-8-methoxy-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 8-methoxy group, in particular, may influence its reactivity and interactions with biological targets, distinguishing it from similar compounds.

Properties

IUPAC Name

3-(3,3-dimethyl-2-oxobutoxy)-8-methoxybenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O5/c1-20(2,3)18(21)11-24-13-6-8-15-14-7-5-12(23-4)9-16(14)19(22)25-17(15)10-13/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDUNJUJCBEFLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OC)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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